[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone
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Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps. One common method starts with the reaction of 3,5-bis(difluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with the Vilsmeier-Haack reagent to produce the pyrazole aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant bacteria.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-bis(difluoromethyl)-1H-pyrazole: Lacks the benzoyl and methoxyphenoxy moieties, resulting in different chemical properties.
Uniqueness
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone is unique due to its combination of difluoromethyl groups, a methoxyphenoxy moiety, and a pyrazole ring
Properties
Molecular Formula |
C20H18F4N2O4 |
---|---|
Molecular Weight |
426.4g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(2-methoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C20H18F4N2O4/c1-29-15-7-2-3-8-16(15)30-11-12-5-4-6-13(9-12)18(27)26-20(28,19(23)24)10-14(25-26)17(21)22/h2-9,17,19,28H,10-11H2,1H3 |
InChI Key |
ODFFRTJGTIZZOO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Origin of Product |
United States |
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